Azomycin Azomycin 2-nitroimidazole is an imidazole that is 1H-imidazole substituted at position 2 by a nitro group. It has a role as an antitubercular agent. It is a C-nitro compound and a member of imidazoles. It is functionally related to a 1H-imidazole.
2-Nitroimidazole is a natural product found in Pseudomonas fluorescens with data available.
Brand Name: Vulcanchem
CAS No.: 527-73-1
VCID: VC20763237
InChI: InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
SMILES: C1=CN=C(N1)[N+](=O)[O-]
Molecular Formula: C3H3N3O2
Molecular Weight: 113.08 g/mol

Azomycin

CAS No.: 527-73-1

Cat. No.: VC20763237

Molecular Formula: C3H3N3O2

Molecular Weight: 113.08 g/mol

* For research use only. Not for human or veterinary use.

Azomycin - 527-73-1

CAS No. 527-73-1
Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
IUPAC Name 2-nitro-1H-imidazole
Standard InChI InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
Standard InChI Key YZEUHQHUFTYLPH-UHFFFAOYSA-N
SMILES C1=CN=C(N1)[N+](=O)[O-]
Canonical SMILES C1=CN=C(N1)[N+](=O)[O-]

Chemical Structure and Properties

Structural Characteristics

Azomycin is characterized by a 2-nitroimidazole structure, distinguishing it from the more common 5-nitroimidazole antibiotics such as metronidazole and tinidazole . The imidazole ring with a nitro group substituent at the 2-position forms the core of its structure. This structural arrangement contributes significantly to its antimicrobial properties and mechanism of action.

Chemical Classification

Azomycin belongs to the broader category of nitroheterocyclic compounds. Within the classification of nitroimidazoles, it is specifically a 2-nitroimidazole, which constitutes a distinct subgroup from the more prevalent 5-nitroimidazole drugs . This positioning of the nitro group has important implications for its bioactivity and pharmaceutical applications.

Synthesis Methods

Acyclonucleoside Analogues

Research has described the synthesis of acyclonucleoside analogues of Azomycin. Specifically, 2-nitro-1-[(2-hydroxyethoxy)methyl]imidazole, described as the acyclonucleoside analogue of Azomycin, has been synthesized through a process involving alkylation of Azomycin with 2-benzoyloxyethoxymethylene chloride, followed by debenzoylation . This synthetic pathway demonstrates the adaptability of the base Azomycin structure for developing derivatives with potentially enhanced or modified properties.

General Nitroimidazole Synthesis

The synthesis of nitroimidazoles typically involves nitration reactions. While specific information on Azomycin synthesis is limited in the provided sources, the general approach for nitroimidazoles involves treating imidazole with a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . For 2-nitroimidazoles like Azomycin, modified procedures would be employed to achieve nitration at the 2-position rather than the 5-position.

Mechanism of Action

Antimicrobial Activity

Like other nitroimidazole antibiotics, Azomycin's antimicrobial activity likely stems from its ability to be reductively activated in anaerobic environments. Nitroimidazoles may undergo redox cycling or decompose to toxic products in hypoxic cells, which makes them particularly effective against anaerobic bacteria and certain parasites . This mechanism explains their selective toxicity against organisms that thrive in low-oxygen environments.

DNA Interaction

Nitroimidazoles, including Azomycin, are classified as anaerobic DNA inhibitors, suggesting their mechanism of action involves interference with DNA function in target organisms . This interference likely contributes to their effectiveness against various pathogens by disrupting essential cellular processes necessary for survival and reproduction.

Clinical Applications

Antimicrobial Spectrum

Azomycin, like other nitroimidazole antibiotics, is primarily effective against anaerobic bacterial infections and certain parasitic diseases. Nitroimidazoles have established utility in treating infections caused by anaerobic bacteria, protozoa, and some helminths . This broad spectrum of activity makes them valuable therapeutic agents in various clinical scenarios.

Comparison with Other Nitroimidazoles

Table 1: Comparison of Azomycin with Other Nitroimidazole Antibiotics

PropertyAzomycinMetronidazoleTinidazoleBenznidazole
Structure2-nitroimidazole5-nitroimidazole5-nitroimidazole2-nitroimidazole
Primary clinical usesAnaerobic infectionsAnaerobic bacteria, protozoaSimilar to metronidazoleTrypanosomiasis
Position of nitro group2-position5-position5-position2-position
Structural complexityBasic nitroimidazoleContains hydroxyethyl side chainContains sulfone groupContains benzyl side chain

This comparison highlights the structural and functional relationships between Azomycin and other nitroimidazole antibiotics, demonstrating both similarities in their core mechanisms and differences in their specific applications and properties .

Research Developments

Derivatives and Analogues

Research has explored the development of Azomycin derivatives, including acyclonucleoside analogues. The synthesis of 2-nitro-1-[(2-hydroxyethoxy)methyl]imidazole represents one such development, potentially expanding the applications of Azomycin-based compounds . These structural modifications aim to enhance pharmacological properties or address limitations of the parent compound.

Comparative Pharmacology

Mechanism Distinctions

While both 2-nitroimidazoles like Azomycin and 5-nitroimidazoles share core mechanisms, subtle differences in their structure lead to variations in their pharmacokinetic properties, efficacy against specific pathogens, and side effect profiles. These distinctions are important considerations in clinical decision-making when selecting the most appropriate agent for specific infections.

Resistance Patterns

The development of resistance to nitroimidazole antibiotics represents an ongoing challenge in antimicrobial therapy. Research into resistance mechanisms and patterns specific to different nitroimidazole compounds, including Azomycin, contributes valuable insights for optimizing treatment strategies and developing new derivatives less susceptible to resistance.

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